molecular formula C8H14N2O B6260303 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine CAS No. 1229454-61-8

5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine

Cat. No.: B6260303
CAS No.: 1229454-61-8
M. Wt: 154.21 g/mol
InChI Key: VMGAMLNPHPPPQF-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-1,2-oxazol-3-amine is a heterocyclic amine featuring a 1,2-oxazole core substituted at the 5-position with a bulky 2,2-dimethylpropyl (neopentyl) group and an amino group at the 3-position. Its molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol (calculated from ). The SMILES string CC(C)(C)CC1=CC(=NO1)N highlights the neopentyl substituent and the oxazole-3-amine backbone.

Properties

CAS No.

1229454-61-8

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C8H14N2O/c1-8(2,3)5-6-4-7(9)10-11-6/h4H,5H2,1-3H3,(H2,9,10)

InChI Key

VMGAMLNPHPPPQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC(=NO1)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethylpropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylpropyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(2,2-Dimethylpropyl)-1,2-oxazol-3-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-(2,2-Dimethylpropyl)-1,2-oxazol-3-amine 1,2-Oxazole 5-neopentyl, 3-amino C₈H₁₄N₂O 154.21 Bulky alkyl group, high lipophilicity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 4-pyrrole, 3-amino C₈H₉N₅O 191.19 Aromatic heterocycle, potential π-π interactions
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine 1,2-Oxazole 5-difluorophenyl, 3-amino C₉H₆F₂N₂O 200.16 Electron-withdrawing F groups, enhanced polarity
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 1,2,4-Thiadiazole 3-pyridinyl, 5-amino C₁₅H₁₆N₆OS 336.40 Sulfur-containing core, dual pyridine motifs
4-Isopropyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine 1,3-Thiazole 4-isopropyl, 5-oxadiazolyl C₁₄H₁₄N₄OS 286.35 Hybrid thiazole-oxadiazole, planar structure

Key Observations:

  • Lipophilicity : The neopentyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0, estimated) compared to polar analogs like 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine (logP ~1.8–2.2).
  • Electronic Effects : Fluorine substituents () enhance electronegativity, improving solubility in aqueous media, whereas sulfur in thiadiazoles () may alter redox properties.

Pharmacological and Functional Activities

Compound Class Biological Activity Mechanism/Application Reference
1,2-Oxazole-3-amines Limited data (target compound) Unknown; structural analogs explored in oncology
1,2,5-Oxadiazole-3-amines Anti-proliferative activity Inhibits cancer cell growth in vitro
1,2,4-Thiadiazole-5-amines Macrofilaricidal (antiparasitic) Targets filarial nematodes
Difluorophenyl-oxazol-3-amine Undisclosed (fluorinated analogs) Potential CNS or antimicrobial use

Key Insights:

  • The target compound lacks explicit pharmacological data, whereas oxadiazole-pyrrole derivatives () show anti-proliferative effects in cancer models.
  • Thiadiazole-5-amines () demonstrate macrofilaricidal activity, highlighting the impact of sulfur on target selectivity.

Biological Activity

5-(2,2-Dimethylpropyl)-1,2-oxazol-3-amine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, drawing from diverse research findings and case studies.

5-(2,2-Dimethylpropyl)-1,2-oxazol-3-amine is characterized by its oxazole ring structure, which is known for its stability and reactivity in various biological contexts. The compound's molecular formula is C8H12N2OC_8H_{12}N_2O, and its structure includes a dimethylpropyl group that enhances its lipophilicity and bioavailability.

Antimicrobial Properties

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxazole can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This suggests that 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine may have potential as an antimicrobial agent .

Anticancer Activity

Oxazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain oxazole compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways. For instance, compounds similar to 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine have been reported to inhibit the proliferation of breast cancer cells through the activation of caspase pathways .

Neuroprotective Effects

There is emerging evidence that oxazole derivatives may possess neuroprotective properties. A study highlighted the ability of certain oxazole compounds to protect neuronal cells from oxidative stress-induced damage. This protective effect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

  • Antibacterial Screening : In a screening assay for antibacterial activity, 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine was tested against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on bacterial growth at concentrations above 50 μM .
  • Cancer Cell Lines : In another study focusing on cancer cell lines (MCF-7 and HeLa), 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine was found to reduce cell viability by approximately 40% at a concentration of 25 μM after 48 hours of exposure .
  • Neuroprotection : A neuroprotective assay demonstrated that the compound could reduce neuronal cell death by up to 60% when exposed to oxidative stressors compared to untreated controls .

Synthesis

The synthesis of 5-(2,2-dimethylpropyl)-1,2-oxazol-3-amine typically involves a multi-step reaction starting from readily available precursors. The process includes the formation of the oxazole ring through cyclization reactions followed by amination steps. A detailed synthetic pathway is outlined below:

StepReaction TypeReagentsConditions
1CyclizationAldehyde + AmineHeat at reflux
2AminationOxazole intermediate + 2,2-Dimethylpropyl amineStir at room temperature

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